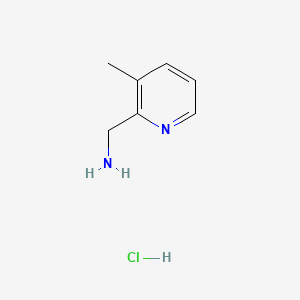
(3-Methylpyridin-2-yl)methanamine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Methylpyridin-2-yl)methanamine hydrochloride is a chemical compound with the molecular formula C7H11ClN2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used in various chemical and biological research applications due to its unique properties and reactivity .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methylpyridin-2-yl)methanamine hydrochloride typically involves the reaction of 3-methylpyridine with formaldehyde and ammonia. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 3-methylpyridine, formaldehyde, ammonia.
Reaction Conditions: The reaction is usually conducted in an aqueous medium at a temperature range of 50-70°C.
Product Isolation: The product is isolated by crystallization from the reaction mixture, followed by purification using recrystallization techniques.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar starting materials and reaction conditions. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems .
化学反应分析
Types of Reactions
(3-Methylpyridin-2-yl)methanamine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are used under basic conditions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Secondary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
(3-Methylpyridin-2-yl)methanamine hydrochloride is widely used in scientific research due to its versatile reactivity and biological activity. Some of its applications include:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and as a ligand in coordination chemistry.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of (3-Methylpyridin-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of these targets, modulating various biochemical pathways. For example, it may inhibit enzyme activity by binding to the active site, preventing substrate access .
相似化合物的比较
Similar Compounds
(3-Chloropyridin-2-yl)methanamine hydrochloride: Similar structure but with a chlorine substituent.
(3-Hydroxy-2-methylpyridine): Similar structure but with a hydroxyl group instead of an amine.
Uniqueness
(3-Methylpyridin-2-yl)methanamine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl group at the 3-position and the amine group at the 2-position make it a valuable intermediate in organic synthesis and a potential therapeutic agent .
生物活性
(3-Methylpyridin-2-yl)methanamine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Chemical Name: this compound
Molecular Formula: C7H10ClN
Molecular Weight: 155.62 g/mol
The compound features a pyridine ring substituted with a methyl group at the 3-position and an amine group, which contributes to its reactivity and biological activity.
Biological Activities
-
Antimicrobial Properties
- This compound has been investigated for its antimicrobial activity against various bacterial strains. Its efficacy is attributed to its ability to disrupt microbial cell membranes and interfere with metabolic processes.
- Table 1: Antimicrobial Activity Data
Bacterial Strain Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 32 µg/mL Escherichia coli 64 µg/mL Pseudomonas aeruginosa 128 µg/mL
-
Anticancer Activity
- Research indicates that this compound may possess anticancer properties by inhibiting key signaling pathways involved in tumor growth, particularly the PI3K/Akt/mTOR pathway. In vitro studies have shown cytotoxic effects on cancer cell lines, including MCF7 (breast cancer) and MDA-MB-231.
- Case Study: Cytotoxicity in Cancer Cell Lines
- A study demonstrated that this compound exhibited an IC50 value of approximately 250 nM against MCF7 cells, indicating potent anticancer activity.
- The compound was shown to induce apoptosis and autophagy in treated cells, as evidenced by PARP cleavage and ROS production.
The biological activity of this compound is primarily mediated through its interactions with various molecular targets:
- Enzyme Inhibition: The compound can act as an inhibitor by binding to the active sites of enzymes, thereby modulating their activity. This includes inhibition of kinases involved in cell proliferation and survival.
- Receptor Interaction: It may also interact with specific receptors, influencing cellular signaling pathways that regulate growth and apoptosis.
属性
IUPAC Name |
(3-methylpyridin-2-yl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2.ClH/c1-6-3-2-4-9-7(6)5-8;/h2-4H,5,8H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXEGAVWOPSLNLG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)CN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














